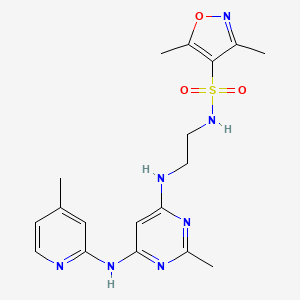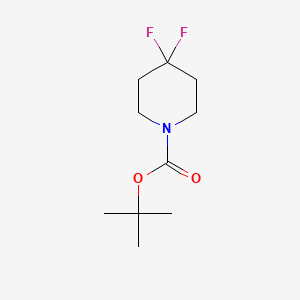![molecular formula C19H16F4N2O4 B2422312 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034529-04-7](/img/structure/B2422312.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H16F4N2O4 and its molecular weight is 412.341. The purity is usually 95%.
The exact mass of the compound N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Process Development
- The benzoxazepine core, similar to the one found in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide, is key in several kinase inhibitors, including mTOR inhibitors. Researchers have developed scalable synthesis processes for such compounds, emphasizing the importance of efficient production methods for these complex molecules (Naganathan et al., 2015).
Mechanism of Action Studies
- Studies on 2,6-difluorobenzamides, which share structural similarities with the compound , focus on their ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This emphasizes the potential of such compounds in antibacterial drug research (Straniero et al., 2023).
Molecular Imaging Applications
- Benzoxazole derivatives, which are structurally related to the given compound, have been evaluated as PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This highlights the potential of such molecules in diagnostic imaging (Cui et al., 2012).
Enantioselective Synthesis
- The enantioselective construction of tetrasubstituted C‒F stereocenters using 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, akin to the compound , has been explored. This research is significant for developing pharmacologically active molecules with high enantioselectivity (Li et al., 2019).
Novel Synthetic Methods
- The synthesis of 2,3-dihydrobenzo[f][1,4]oxazepin-3-ones, involving methods like the Ugi reaction followed by Mitsunobu cyclization, demonstrates innovative approaches to create benzoxazepine derivatives (Moni et al., 2014).
Antimicrobial and Pharmacological Screening
- Fluoro substituted benzothiazoles, similar to the compound , have been synthesized and tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This underscores the broad potential of such compounds in pharmacological research (Patel et al., 2009).
Drug Design and Optimization
- Research on benzamides with structural similarities to the compound focuses on optimizing motifs for enhanced biological activity, such as inhibiting the stearoyl-CoA desaturase-1 enzyme. This is crucial for the design of more effective drugs (Uto et al., 2009).
Propiedades
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDHMHBGCZYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)


![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422237.png)





![[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2422248.png)

